2-((2-Chlorophenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-300033 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general methods for synthesizing similar compounds often involve:
Formation of the core structure: This typically involves a series of condensation reactions.
Functional group introduction: This step may involve halogenation, nitration, or sulfonation reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for WAY-300033 are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
WAY-300033 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
WAY-300033 has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Studied for its effects on enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating transthyretin amyloidosis and as an anticonvulsant.
Industry: Potential applications in the development of new materials and chemical processes.
Mechanism of Action
WAY-300033 exerts its effects by inhibiting specific enzymes and proteins. The molecular targets include transthyretin, monoamine oxidase, and succinate dehydrogenase . The inhibition of these targets disrupts their normal function, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
WAY-151693: Another compound with enzyme inhibitory properties.
Aspirin (Acetylsalicylic Acid): Known for its anti-inflammatory and enzyme inhibitory effects.
Uniqueness
WAY-300033 is unique due to its specific inhibition of transthyretin amyloidosis and its dual activity as an anticonvulsant. This dual activity sets it apart from other similar compounds, which may only target one specific pathway or enzyme.
Properties
CAS No. |
23983-05-3 |
---|---|
Molecular Formula |
C16H9ClN2OS |
Molecular Weight |
312.8 g/mol |
IUPAC Name |
(2Z)-2-[(2-chlorophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C16H9ClN2OS/c17-11-6-2-1-5-10(11)9-14-15(20)19-13-8-4-3-7-12(13)18-16(19)21-14/h1-9H/b14-9- |
InChI Key |
LSMPFFSYANAQSU-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)Cl |
Origin of Product |
United States |
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